2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene
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Overview
Description
2-(4’-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom attached to one of the phenyl rings, which is further connected to a dihydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene typically involves the bromination of biphenyl followed by a coupling reaction with dihydronaphthalene. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The coupling reaction is often carried out under palladium-catalyzed conditions using a suitable ligand and base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Dehalogenated biphenyl derivatives
Substitution: Amino or thiol-substituted biphenyl derivatives
Scientific Research Applications
2-(4’-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4’-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and biphenyl structure allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and DNA, thereby exerting their effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,1’-biphenyl
- 4-Bromo-4’-biphenylboronic acid
- 4-Bromo-4’-biphenyl-4-ol acetate
Uniqueness
2-(4’-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene is unique due to the presence of the dihydronaphthalene moiety, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-[4-(4-bromophenyl)phenyl]-1,2-dihydronaphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Br/c23-22-13-11-18(12-14-22)17-5-7-19(8-6-17)21-10-9-16-3-1-2-4-20(16)15-21/h1-14,21H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIUSSGGHKEPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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